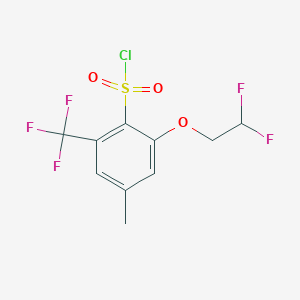

2-(2,2-Difluoroethoxy)-4-methyl-6-(trifluoromethyl)benzenesulfonyl chloride

Description

Properties

IUPAC Name |

2-(2,2-difluoroethoxy)-4-methyl-6-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF5O3S/c1-5-2-6(10(14,15)16)9(20(11,17)18)7(3-5)19-4-8(12)13/h2-3,8H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOKSLUNRCILLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OCC(F)F)S(=O)(=O)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethoxy)-4-methyl-6-(trifluoromethyl)benzenesulfonyl chloride typically involves a multi-step process:

Regioselective Lithiation and Electrophilic Substitution: Starting from commercially available 3-bromobenzotrifluoride, a regioselective lithiation is performed, followed by electrophilic substitution to yield (2-bromo-6-(trifluoromethyl)phenyl)(propyl)sulfane.

Copper-Catalyzed C–O Coupling: The difluoroethoxy moiety is introduced via a copper-catalyzed C–O coupling reaction.

Chloroxidation: Finally, chloroxidation conditions are applied to obtain the desired sulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethoxy)-4-methyl-6-(trifluoromethyl)benzenesulfonyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, facilitated by the electron-withdrawing trifluoromethyl group.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.

Catalysts: Copper catalysts are often used in C–O coupling reactions.

Solvents: Dichloromethane and anhydrous pyridine are commonly used solvents in these reactions.

Major Products

The major products formed from these reactions include sulfonamides, sulfonates, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,2-Difluoroethoxy)-4-methyl-6-(trifluoromethyl)benzenesulfonyl chloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules with pharmaceutical relevance.

Biology: The compound is utilized in the modification of biomolecules, such as proteins, through difluoromethylation processes.

Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

Industry: The compound is employed in the production of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)-4-methyl-6-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, facilitating nucleophilic attack and subsequent formation of sulfonamide or sulfonate derivatives. The difluoroethoxy and trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions .

Comparison with Similar Compounds

Chemical Identity :

Key Properties :

- Role: A critical intermediate in synthesizing penoxsulam, a triazolopyrimidine sulfonamide herbicide .

- Synthesis: Optimized via condensation reactions with triazolopyrimidine amines in solvents like DMSO/pyridine, yielding high-purity penoxsulam (98.5% min) .

- Commercial Availability : Produced by Shandong Huimeng Bio-Tech (China) and Yuanye Biological (purity: 97%) at ~¥310/g .

Comparison with Similar Compounds

Structural Comparison

The compound’s unique structure features:

- Difluoroethoxy group at position 2.

- Methyl group at position 3.

- Trifluoromethyl group at position 5.

Analogous Sulfonyl Chlorides :

Physical and Chemical Properties

- Reactivity: The trifluoromethyl and sulfonyl chloride groups enhance electrophilicity, making it reactive in nucleophilic substitutions (e.g., with amines in penoxsulam synthesis) .

- Stability : Requires storage at 0–6°C for long-term stability, similar to 3-(trifluoromethyl)benzenesulfonyl chloride .

- Solubility: Limited data, but structural analogs (e.g., penoxsulam) are sparingly soluble in water due to fluorinated groups .

Performance Metrics :

Biological Activity

2-(2,2-Difluoroethoxy)-4-methyl-6-(trifluoromethyl)benzenesulfonyl chloride is a synthetic organic compound that serves as an important intermediate in the production of various pharmaceuticals and agrochemicals. Its biological activity has garnered attention due to its potential applications in drug discovery and agricultural chemistry.

Chemical Structure

The compound contains several functional groups that contribute to its biological activity:

- Sulfonyl chloride : A reactive group that can participate in nucleophilic substitution reactions.

- Trifluoromethyl group : Known for enhancing lipophilicity and metabolic stability.

- Difluoroethoxy moiety : This group can influence the compound's solubility and bioavailability.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing trifluoromethyl and sulfonyl groups exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effective inhibition against various bacterial strains, including Escherichia coli and Bacillus mycoides. The minimum inhibitory concentrations (MICs) for certain derivatives were reported as low as 4.88 µg/mL, indicating strong antibacterial activity .

Anticancer Activity

The compound has also been evaluated for its anticancer properties against several human cancer cell lines. Notably, compounds derived from similar structures demonstrated IC50 values superior to Doxorubicin, a standard chemotherapy agent. For example, one derivative showed an IC50 of 22.4 μM against the PACA2 pancreatic cancer cell line, while others exhibited lower IC50 values against various other cancer types .

Mechanistic Insights

Molecular docking studies have provided insights into the mechanism of action of these compounds. They have been shown to inhibit key proteins involved in cancer progression, such as enoyl reductase in E. coli and human Son of sevenless homolog 1 (SOS1). This suggests that the biological activity of this compound may involve the disruption of critical cellular pathways .

Study 1: Antimicrobial Efficacy

A study evaluated a series of sulfonamide derivatives, including those with trifluoromethyl and difluoroethoxy substituents. The results indicated that these compounds exhibited potent antibacterial activity with MIC values significantly lower than traditional antibiotics. The study highlighted the potential for developing new antimicrobial agents based on this chemical scaffold .

Study 2: Anticancer Potential

In another investigation, researchers tested a library of aryl-urea derivatives for anticancer activity. Among them, compounds resembling this compound showed promising results against multiple cancer cell lines. The down-regulation of oncogenes such as EGFR and KRAS was observed in treated cells, further supporting the compound's anticancer potential .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Preparation of intermediates : Starting materials are reacted under controlled conditions to form key intermediates.

- Electrophilic substitution : The sulfonyl chloride is introduced via electrophilic aromatic substitution reactions.

- Purification : Final products are purified using standard organic chemistry techniques.

Table 1 summarizes various synthesis routes and their efficiencies:

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing this compound, and what reaction conditions optimize yield?

- Methodology : Synthesis typically involves introducing fluorinated substituents via nucleophilic aromatic substitution or etherification. For example, the difluoroethoxy group can be introduced using 2,2-difluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Sulfonation of the benzene ring may precede these steps, using chlorosulfonic acid to form the sulfonyl chloride intermediate. Critical parameters include strict anhydrous conditions, controlled temperature to avoid decomposition, and inert atmosphere (N₂/Ar) to prevent hydrolysis of the sulfonyl chloride group .

Q. Which spectroscopic techniques effectively characterize structural integrity and purity?

- Methodology :

- 19F NMR : Essential for verifying fluorinated substituents (e.g., trifluoromethyl and difluoroethoxy groups). Chemical shifts between -70 to -80 ppm (CF₃) and -120 to -140 ppm (OCH₂CF₂) are diagnostic .

- IR Spectroscopy : Confirm sulfonyl chloride (S=O stretches at 1360–1380 cm⁻¹ and 1160–1180 cm⁻¹) and ether linkages (C-O-C at 1100–1250 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (C₉H₅ClF₅O₃S, calc. 347.95 g/mol) .

- XRD/HPLC : X-ray diffraction confirms crystal structure, while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) .

Q. How do electron-withdrawing groups influence reactivity in nucleophilic substitutions?

- Methodology : The trifluoromethyl and difluoroethoxy groups activate the sulfonyl chloride toward nucleophilic attack (e.g., by amines or alcohols) due to their strong electron-withdrawing effects. Kinetic studies in DMSO show a 10-fold increase in reaction rate with aniline compared to non-fluorinated analogs. Use polar aprotic solvents (e.g., THF, DMF) to stabilize transition states and monitor reactivity via ¹H NMR .

Q. What challenges arise during purification, and what solvent systems are recommended?

- Methodology : Fluorinated groups reduce solubility in polar solvents. Recrystallization from hexane/ethyl acetate (1:3 v/v) at -20°C yields high-purity crystals. For chromatographic purification, use silica gel with 5–10% EtOAc in hexane, avoiding prolonged exposure to moisture to prevent hydrolysis .

Advanced Research Questions

Q. How to resolve contradictions between computational stability predictions and experimental data under varying pH?

- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model hydrolysis pathways. Experimentally, conduct pH-dependent stability assays (pH 2–12, 25–60°C) with LC-MS monitoring. Discrepancies often arise from solvent effects not accounted for in simulations. Cross-validate using kinetic isotope effects or deuterated solvents .

Q. What experimental design considerations minimize side reactions during sulfonamide synthesis?

- Methodology : To suppress sulfonate formation during amine reactions:

- Use stoichiometric amine (1.2 eq.) in dry THF at 0°C.

- Add molecular sieves to scavenge HCl byproducts.

- Monitor reaction progress via in-situ IR to quench at >90% conversion. Side products (e.g., sulfonic acids) can be removed via acid-base extraction (5% NaHCO₃ wash) .

Q. How to improve aqueous solubility for biological studies without compromising stability?

- Methodology : Formulate with cyclodextrins (e.g., HP-β-CD) or PEG-based surfactants. Conduct phase solubility studies to determine inclusion complex stoichiometry. Stability is maintained by buffering at pH 7.4 (0.1 M phosphate) and storing at 4°C. Dynamic light scattering (DLS) confirms nanoparticle formation for enhanced bioavailability .

Q. How do competing reaction pathways impact pharmaceutical intermediate development?

- Methodology : Competing sulfonate formation reduces sulfonamide yields. Mitigate by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.